

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzoylbutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Benzoylbutyric acid*

Cat. No.: *B072466*

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of lead compounds is paramount. **4-Benzoylbutyric acid**, a versatile intermediate in organic synthesis, presents a unique profile of characteristics that are critical for its application in pharmaceutical and chemical industries.^[1] ^[2]^[3] This technical guide provides an in-depth analysis of the core physicochemical properties of **4-benzoylbutyric acid**, complete with experimental protocols and visual representations of its synthetic workflow and potential biological relevance.

Core Physicochemical Data

The fundamental physicochemical parameters of **4-Benzoylbutyric acid** are summarized in the table below, offering a consolidated reference for laboratory and development settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1] [4] [5]
Molecular Weight	192.21 g/mol	[1] [4] [5]
Melting Point	124-129 °C	[2] [4] [5] [6] [7]
Boiling Point (Predicted)	380.8 ± 25.0 °C at 760 mmHg	[4] [5] [6] [7]
Density (Predicted)	1.164 ± 0.06 g/cm ³	[4] [6] [7]
Solubility	Insoluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO).	[1] [4] [6] [7]
pKa (Predicted)	4.63 ± 0.10	[6] [7]
LogP	2.12420	[5]
Vapor Pressure	1.77E-06 mmHg at 25°C	[5] [6]
Refractive Index	1.539	[5] [6]
Appearance	White to off-white or light beige crystalline powder.	[5] [6] [7]
CAS Number	1501-05-9	[4] [5] [6]

Experimental Protocols

Accurate determination of physicochemical properties is foundational to chemical research. The following sections detail standardized experimental methodologies applicable to **4-benzoylbutyric acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small sample of **4-benzoylbutyric acid** is finely powdered using a mortar and pestle.
- The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4][5][6][8]

Solubility Determination

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

- Test tubes
- Vortex mixer or stirring rods
- Graduated pipettes or cylinders

- Analytical balance

Procedure:

- A predetermined amount of **4-benzoylbutyric acid** (e.g., 10 mg) is weighed and placed into a test tube.
- A specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer or by stirring with a rod for a set period (e.g., 1-2 minutes).
- The mixture is allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved.
- If the solid dissolves, the compound is considered soluble under these conditions. If any solid remains, it is deemed insoluble or sparingly soluble.[\[1\]](#)[\[9\]](#)[\[10\]](#) The process can be repeated with varying amounts of solute and solvent to determine a more quantitative solubility value.

pKa Determination (Potentiometric Titration)

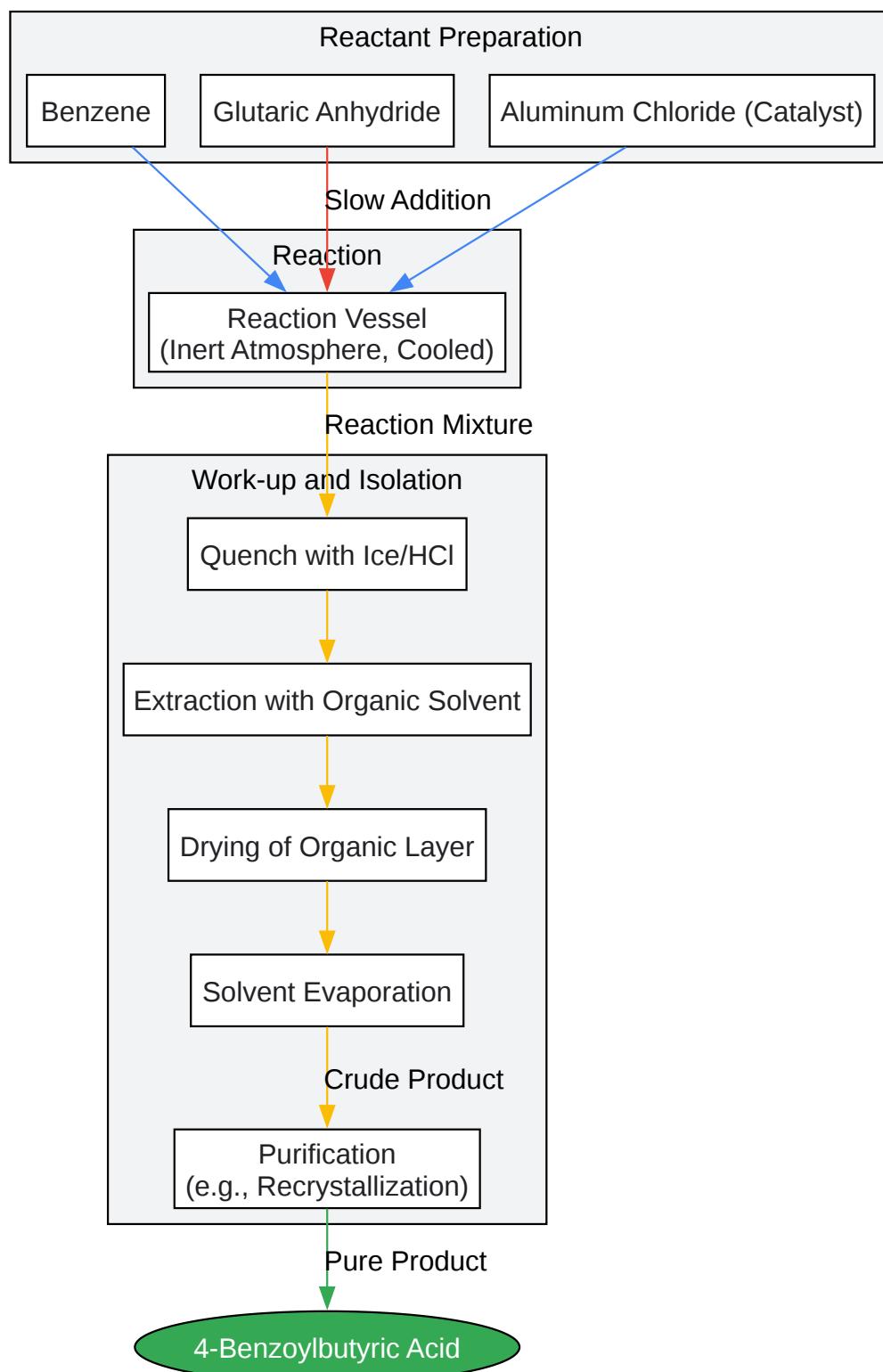
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like **4-benzoylbutyric acid**, this is a key parameter.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- A known amount of **4-benzoylbutyric acid** is dissolved in a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low).
- The pH electrode is calibrated and immersed in the solution.
- The solution is stirred gently with a magnetic stirrer.
- The standardized base solution is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- This process is continued until the pH of the solution has risen significantly, indicating that the acid has been neutralized.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[\[11\]](#)


Synthesis and Biological Context Visualizations

Visual diagrams are powerful tools for understanding complex chemical and biological processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to **4-benzoylbutyric acid**.

Experimental Workflow: Friedel-Crafts Acylation Synthesis

One common method for synthesizing **4-benzoylbutyric acid** is through the Friedel-Crafts acylation of benzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride.

Experimental Workflow for the Synthesis of 4-Benzoylbutyric Acid

[Click to download full resolution via product page](#)Synthesis Workflow for **4-Benzoylbutyric Acid**

Potential Biological Relevance: Precursor to an HDAC Inhibitor

While **4-benzoylbutyric acid** itself is not widely reported to be a direct modulator of specific signaling pathways, it is a key precursor to 4-phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor.^{[2][12]} HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression. This has implications for various cellular processes, including cell cycle progression, differentiation, and apoptosis.^{[2][12][13]}

Potential Biological Role via Conversion to 4-Phenylbutyric Acid

[Click to download full resolution via product page](#)**4-Benzoylbutyric Acid as a Precursor to an HDAC Inhibitor**

This guide provides a foundational understanding of the physicochemical properties of **4-benzoylbutyric acid**, essential for its effective use in research and development. The detailed protocols and visual representations aim to facilitate both the practical application and the conceptual understanding of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ws [chem.ws]
- 2. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BENZOYLBUTYRIC ACID | 1501-05-9 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzoylbutyric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072466#4-benzoylbutyric-acid-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com